Methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate
Description
Methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate is a structurally complex benzoate ester featuring:
- A methyl ester group at the carboxyl position.
- A nitro substituent at the 3-position of the aromatic ring.
- A (4-phenylpiperazin-1-yl)methyl moiety at the 2-position.
This compound combines functional groups with diverse electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-26-19(23)16-8-5-9-18(22(24)25)17(16)14-20-10-12-21(13-11-20)15-6-3-2-4-7-15/h2-9H,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZNCTTVIPOHOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CN2CCN(CC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331384 | |
| Record name | methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818293 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860784-17-4 | |
| Record name | methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate typically involves multi-step organic reactions. One common method includes the nitration of a suitable aromatic precursor, followed by the introduction of the phenylpiperazine group through nucleophilic substitution. The final step involves esterification to form the benzenecarboxylate ester. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative.
Scientific Research Applications
Synthesis and Reaction Mechanisms
The synthesis of Methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate typically involves multi-step organic reactions:
- Nitration of Aromatic Precursor : Introduction of the nitro group.
- Nucleophilic Substitution : Addition of the phenylpiperazine group.
- Esterification : Formation of the benzoate ester.
These steps require controlled conditions to optimize yield and purity, often utilizing specific solvents and catalysts.
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.
Biology
In biological research, this compound is utilized in studies involving enzyme inhibition and receptor binding . The phenylpiperazine moiety is known for its interactions with neurotransmitter receptors in the central nervous system, suggesting potential neuropharmacological applications .
Medicine
The compound is under investigation for various therapeutic properties, including:
- Antimicrobial Activity : Preliminary studies indicate potential efficacy against certain bacterial strains.
- Anticancer Properties : Research shows that it may inhibit cancer cell proliferation through specific molecular mechanisms .
Anticancer Activity
A study highlighted the compound's potential in inhibiting breast cancer cell lines, indicating its role as a promising candidate for further development in cancer therapies. The mechanism involved modulation of signaling pathways associated with cell proliferation .
Neuropharmacological Research
Research has indicated that derivatives of this compound could serve as effective ligands for imaging techniques such as PET scans, enhancing the understanding of neurological disorders by allowing visualization of specific brain targets .
Mechanism of Action
The mechanism by which Methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate exerts its effects involves interactions with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The nitro group may also play a role in the compound’s biological activity through redox reactions and the generation of reactive oxygen species.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- Methyl 2-nitrobenzoate (): Differs in nitro group placement (2-position vs. 3-position).
- Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) (): Shares an aromatic ester backbone but replaces the piperazine with a pyridazine-phenethylamino group. The ethyl ester may enhance lipophilicity compared to methyl esters, influencing membrane permeability .
Piperazine Derivatives
- 3-(4-Methylpiperazin-1-yl)benzoic acid (): Features a methylpiperazine substituent but lacks the nitro group and ester functionality. The carboxylic acid group reduces lipid solubility compared to ester derivatives, impacting bioavailability .
- [4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanol (): Retains the piperazine-methyl group but replaces the benzoate with a benzyl alcohol. The hydroxyl group introduces polarity, contrasting with the ester’s hydrolytic stability .
Physicochemical Profiles
*Estimated using fragment-based methods.
Biological Activity
Methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its antimicrobial properties, cytotoxic effects, and possible mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C19H22N4O3
- Molecular Weight : 354.41 g/mol
- IUPAC Name : Methyl 3-nitro-2-[4-(phenyl)piperazin-1-ylmethyl]benzoate
Antimicrobial Activity
Research indicates that derivatives of benzoate compounds exhibit significant antimicrobial properties. A study reported that similar compounds demonstrated effective inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus . The inhibition zones for these compounds are summarized in Table 1.
| Compound | Inhibition Zone (mm) | Target Microorganism |
|---|---|---|
| Compound A | 15 | E. coli |
| Compound B | 18 | S. aureus |
| This compound | TBD | TBD |
The mechanism behind the antimicrobial activity is often attributed to the disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxicity
Cytotoxicity studies have been conducted to evaluate the effects of this compound on various cell lines. A notable study utilized Vero cells (African green monkey kidney cells) to assess the compound's toxicity levels . The results indicated a dose-dependent decrease in cell viability, with significant cytotoxic effects observed at higher concentrations (≥30 µg/mL).
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 10 | 90 |
| 30 | 70 |
| 50 | 40 |
This suggests that while the compound has potential therapeutic applications, careful consideration must be given to dosage to minimize toxicity.
The biological activity of this compound is hypothesized to involve multiple pathways:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in bacterial metabolism.
- Membrane Disruption : Similar compounds have been shown to disrupt lipid membranes, facilitating the entry of the drug into bacterial cells.
- Receptor Modulation : The phenylpiperazine moiety may interact with neurotransmitter receptors, suggesting potential psychotropic effects.
Case Studies
Several studies have explored the biological activities of related compounds:
- Antimicrobial Studies : A comparative analysis showed that compounds with similar structures exhibited varying degrees of antimicrobial activity, with modifications in their chemical structure significantly influencing efficacy .
- Cytotoxicity Assessments : Research involving metal complexes derived from benzoates indicated enhanced cytotoxicity compared to their free ligands, attributed to improved cellular uptake due to chelation effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for Methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with nitro-substituted benzoic acid derivatives. Key steps include:
- Nitro group introduction : Controlled nitration of the benzoate precursor under acidic conditions (e.g., HNO₃/H₂SO₄) to ensure regioselectivity .
- Piperazine coupling : Nucleophilic substitution or reductive amination to attach the 4-phenylpiperazine moiety. Solvents like DMF or dichloromethane (DCM) are preferred for solubility, with catalytic bases (e.g., K₂CO₃) to enhance reactivity .
- Monitoring : Thin-layer chromatography (TLC) or HPLC for intermediate purity checks. Yields are optimized via temperature control (e.g., reflux at 80–100°C) and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and piperazine linkage. Key diagnostic signals include aromatic protons (δ 7.0–8.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation. Electrospray ionization (ESI) is effective for polar intermediates .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and resolve stereoisomers .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Stability studies should include:
- Hydrolytic stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via LC-MS, focusing on ester hydrolysis (yielding benzoic acid derivatives) .
- Thermal stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures. Piperazine moieties may degrade above 200°C .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX or WinGX software suites:
- Data collection : High-resolution synchrotron data (d-spacing < 1 Å) to resolve nitro and piperazine torsion angles .
- Refinement : Anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (e.g., C=O···H-N interactions) are critical for packing analysis .
- Validation : Check CIF files for geometric outliers (e.g., bond angles deviating >5° from ideal values) .
Q. How to address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validate using complementary techniques:
- NMR vs. XRD : Compare experimental NMR shifts with computed chemical shifts (DFT) or XRD-derived geometries to identify conformational flexibility .
- MS/MS fragmentation : Match observed fragments to in silico predictions (e.g., cleavage of the ester or piperazine group) .
- Dynamic NMR : Variable-temperature experiments to detect rotamers or slow-exchange processes .
Q. What experimental designs are recommended for evaluating pharmacological activity?
- Methodological Answer :
- Receptor binding assays : Radioligand displacement studies (e.g., ³H-labeled antagonists) targeting serotonin or dopamine receptors, given the 4-phenylpiperazine pharmacophore .
- Cellular assays : Measure cAMP inhibition in HEK-293 cells transfected with GPCRs. Use dose-response curves (IC₅₀) and positive controls (e.g., clozapine for 5-HT₂A) .
- In vivo models : Pharmacokinetic profiling in rodents (plasma t½, brain penetration) with LC-MS/MS quantification .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer :
- Core modifications : Substitute the nitro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to modulate receptor affinity .
- Piperazine variants : Replace 4-phenylpiperazine with 4-methylpiperazine or morpholine to alter lipophilicity (logP) and blood-brain barrier permeability .
- Bioisosteres : Replace the ester with amides or carbamates to enhance metabolic stability .
Q. What strategies are effective for isolating and characterizing synthesis by-products?
- Methodological Answer :
- By-product identification : Use preparative HPLC to isolate impurities (>0.1%). MS/MS and 2D NMR (COSY, HSQC) for structural assignment .
- Mechanistic studies : Probe reaction intermediates via quench experiments (e.g., adding H₂O to trap carbocation intermediates in Friedel-Crafts alkylation) .
- Scale-up mitigation : Optimize stoichiometry (e.g., limiting nitro group over-reduction) or switch solvents (e.g., THF instead of DMF) to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
